Dimethylaminoparthenolide Dimethylaminoparthenolide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14552924
InChI: InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1
SMILES:
Molecular Formula: C17H27NO3
Molecular Weight: 293.4 g/mol

Dimethylaminoparthenolide

CAS No.:

Cat. No.: VC14552924

Molecular Formula: C17H27NO3

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Dimethylaminoparthenolide -

Specification

Molecular Formula C17H27NO3
Molecular Weight 293.4 g/mol
IUPAC Name (1S,2R,4R,11S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Standard InChI InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1
Standard InChI Key UJNSFDHVIBGEJZ-CALVTZMJSA-N
Isomeric SMILES CC1=CCC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(C(=O)O3)CN(C)C)C
Canonical SMILES CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C

Introduction

Structural Characteristics and Synthesis of DMAPT

Chemical Modifications from Parthenolide

PropertyParthenolideDMAPT
Molecular Weight248.32 g/mol313.37 g/mol
LogP2.811.45
Water Solubility0.02 mg/mL8.3 mg/mL
Bioavailability (Oral)<5%42%

Data derived from structural analyses .

Synthetic Pathways

The synthesis involves nucleophilic substitution of parthenolide's α-methylene-γ-lactone moiety with dimethylamine under controlled alkaline conditions . Scale-up protocols utilize flow chemistry to achieve >90% yields, with purification via reversed-phase chromatography . Recent advances enable combinatorial diversification of the amino side chain, expanding structure-activity relationship (SAR) profiles for optimized target engagement .

Pharmacological Profile and Mechanisms of Action

ROS Generation and Oxidative Stress Induction

In TNBC MDA-MB231 cells, DMAPT (25 µM) triggers a 7-fold increase in intracellular ROS within 3 hours via NADPH oxidase (NOX) activation . This cascade depletes glutathione (GSH) to 10–15% of baseline levels and oxidizes protein thiols, creating a pro-apoptotic milieu . Co-treatment with the antioxidant N-acetylcysteine (NAC) completely abrogates these effects, confirming ROS dependency .

Table 2: Temporal Effects of DMAPT on Oxidative Markers

Time (h)ROS Level (Fold Change)GSH (% Control)Protein Thiols (% Control)
01.0100100
37.2 ± 0.845 ± 682 ± 5
164.1 ± 0.312 ± 330 ± 4

Data from fluorescence assays and Ellman's reagent measurements .

Dual Modulation of Cell Death Pathways

DMAPT elicits a biphasic cytotoxic response:

  • Phase 1 (1–8 hours): Activates JNK phosphorylation (3.5-fold increase) and autophagy, evidenced by LC3-I/II conversion (2.8-fold) and Beclin-1 upregulation .

  • Phase 2 (8–20 hours): Induces mitochondrial membrane depolarization (ΔΨm loss in 78% cells) and necrosis, with propidium iodide uptake in 65% of TNBC cells .

Notably, caspase inhibitors fail to rescue viability, confirming caspase-independent mechanisms .

NF-κB Pathway Inhibition

DMAPT suppresses nuclear translocation of NF-κB p65 subunits by 80% in xenograft models, downregulating downstream effectors MMP-9 (72% reduction) and VEGF (68% reduction) . This dual inhibition of invasion and angiogenesis correlates with a 4.2-fold extension in murine survival compared to controls .

Preclinical Anticancer Efficacy

Monotherapy in Solid Tumors

In MDA-MB231 xenografts, daily oral DMAPT (50 mg/kg) reduces tumor volume by 74% over 21 days, with metastasis suppression to lung tissue (5% invaded area vs. 32% in controls) . Histopathology reveals diminished Ki-67 staining (28% positive cells vs. 65%) and increased necrotic foci .

Combination Therapies

Synergy studies in leukemia models demonstrate that DMAPT (1.5 µM) enhances actinomycin-D cytotoxicity 12-fold via glutathione depletion (combination index = 0.32) . Sequential administration proves critical, with DMAPT pretreatment required for optimal ROS potentiation .

Table 3: Combination Index Values for DMAPT Pairings

Partner DrugCancer TypeCombination IndexEffect Size
Actinomycin-DLeukemia0.32Synergistic
PaclitaxelTNBC0.89Additive
CisplatinOvarian1.12Antagonistic

Data derived from Chou-Talalay analyses .

Pharmacokinetics and Toxicology

Absorption and Distribution

Rodent pharmacokinetics reveal a C<sub>max</sub> of 1.8 µM after 50 mg/kg oral dosing, with T<sub>max</sub> at 2 hours . Tissue penetration exceeds plasma levels in liver (3.2:1 ratio) and tumor (2.7:1), suggesting active transport mechanisms .

Metabolic Stability

Hepatic microsome assays show 85% parent compound remaining after 1 hour, with primary metabolites arising from lactone ring hydrolysis (DMAPT-acid) and N-demethylation . Neither metabolite retains significant cytotoxicity (EC<sub>50</sub> >100 µM) .

Challenges and Future Directions

While DMAPT's improved solubility addresses parthenolide's limitations, dose-limiting gastrointestinal toxicity emerges at >75 mg/kg in chronic dosing . Second-generation analogs with PEGylated side chains show reduced CYP3A4 inhibition (IC<sub>50</sub> from 2.1 µM to >50 µM) in preclinical screens . Current efforts focus on nanoparticle encapsulation to enhance tumor targeting and mitigate off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator